REACTION_CXSMILES
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[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:3]=1[C:13]1[NH:14][C:15]2[C:20]([C:21]=1[CH2:22][CH:23](C(OCC)=O)[C:24]([O:26]CC)=[O:25])=[CH:19][CH:18]=[CH:17][CH:16]=2>Cl>[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:3]=1[C:13]1[NH:14][C:15]2[C:20]([C:21]=1[CH2:22][CH2:23][C:24]([OH:26])=[O:25])=[CH:19][CH:18]=[CH:17][CH:16]=2
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Name
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[[2-(5-methyl-3-phenyl-4-isoxazolyl)-1H-indol-3-yl]methyl]propanedioic acid, diethyl ester
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Quantity
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22.8 g
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Type
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reactant
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Smiles
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CC1=C(C(=NO1)C1=CC=CC=C1)C=1NC2=CC=CC=C2C1CC(C(=O)OCC)C(=O)OCC
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Name
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|
Quantity
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150 mL
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Type
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solvent
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Smiles
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Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is refluxed for 65 hours
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Duration
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65 h
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Type
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TEMPERATURE
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Details
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The mixture is cooled
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Type
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EXTRACTION
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Details
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extracted with ether
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Type
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WASH
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Details
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The ether is washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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evaporated
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Type
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CUSTOM
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Details
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recrystallized from ether hexane
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Name
|
|
Type
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product
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Smiles
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CC1=C(C(=NO1)C1=CC=CC=C1)C=1NC2=CC=CC=C2C1CCC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |